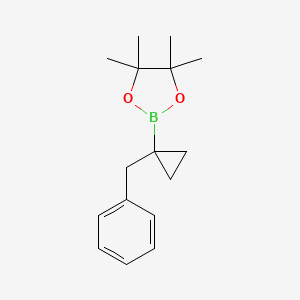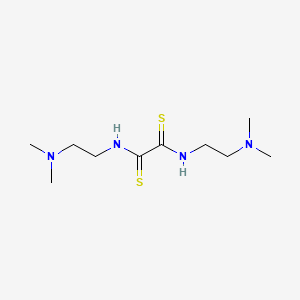
Oxamide, N,N'-bis(2-dimethylaminoethyl)dithio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxamide, N,N’-bis(2-dimethylaminoethyl)dithio- is a chemical compound with the molecular formula C10H22N4O2S4. It is known for its unique structure, which includes two dimethylaminoethyl groups attached to an oxamide backbone through dithio linkages.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxamide, N,N’-bis(2-dimethylaminoethyl)dithio- typically involves the reaction of oxamide with 2-dimethylaminoethanethiol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Oxamide} + 2 \text{(2-dimethylaminoethanethiol)} \rightarrow \text{Oxamide, N,N’-bis(2-dimethylaminoethyl)dithio-} ]
The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The reaction mixture is typically stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of Oxamide, N,N’-bis(2-dimethylaminoethyl)dithio- may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .
Análisis De Reacciones Químicas
Types of Reactions
Oxamide, N,N’-bis(2-dimethylaminoethyl)dithio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithio linkages to thiol groups.
Substitution: The dimethylaminoethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Aplicaciones Científicas De Investigación
Oxamide, N,N’-bis(2-dimethylaminoethyl)dithio- has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of Oxamide, N,N’-bis(2-dimethylaminoethyl)dithio- involves its interaction with molecular targets through its dithio and dimethylaminoethyl groups. These interactions can modulate the activity of enzymes or proteins, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Oxamide, N,N’-bis(2-hydroxyethyl)-: This compound has hydroxyethyl groups instead of dimethylaminoethyl groups.
Oxamide, N,N’-bis(2-nitratoethyl)-: This compound contains nitratoethyl groups, making it more reactive in certain chemical reactions.
Uniqueness
Oxamide, N,N’-bis(2-dimethylaminoethyl)dithio- is unique due to its dithio linkages and dimethylaminoethyl groups, which confer specific chemical reactivity and biological activity. These features distinguish it from other oxamide derivatives and make it valuable for specialized applications .
Propiedades
Número CAS |
63905-01-1 |
|---|---|
Fórmula molecular |
C10H22N4S2 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
N,N'-bis[2-(dimethylamino)ethyl]ethanedithioamide |
InChI |
InChI=1S/C10H22N4S2/c1-13(2)7-5-11-9(15)10(16)12-6-8-14(3)4/h5-8H2,1-4H3,(H,11,15)(H,12,16) |
Clave InChI |
DPXUKCDCDYANIZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC(=S)C(=S)NCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


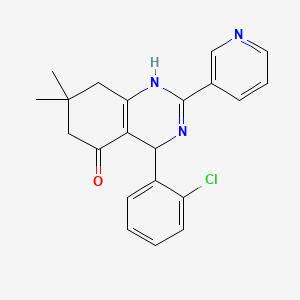
![Ethyl pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B13928372.png)
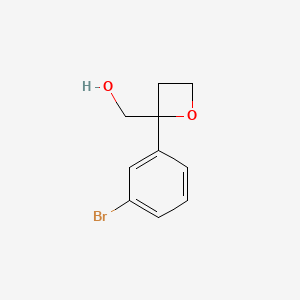
![[2-(4-Vinyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13928374.png)
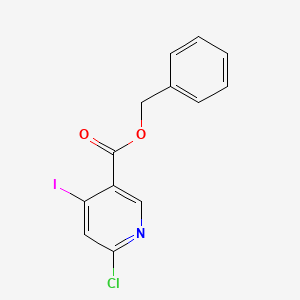
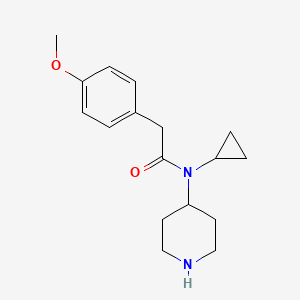
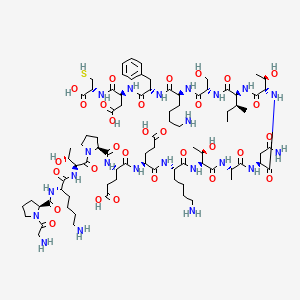
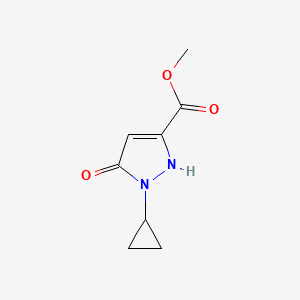
![(3S,4s,5s,6r)-2,2-dichloro-3-hydroxy-4,5,6-tris(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13928395.png)
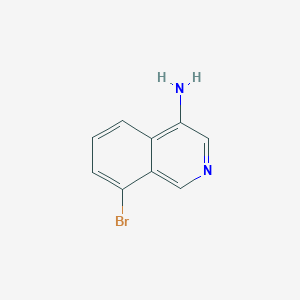

![2-amino-7-but-2-ynyl-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B13928417.png)
![4,7-Dichloro-1-isopropylpyrido[3,4-d]pyridazine](/img/structure/B13928419.png)
